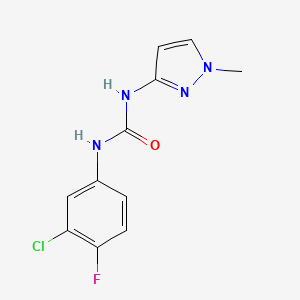
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, also known as CFPU, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU is a urea-based compound that has been shown to have inhibitory effects on several important enzymes in the body, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea exerts its inhibitory effects by binding to the active site of target enzymes, thereby preventing their activity. The exact mechanism of action varies depending on the enzyme being targeted, but in general, this compound acts as a competitive inhibitor, binding to the enzyme's active site and preventing substrate binding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory effects, and potential neuroprotective effects. This compound has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is its specificity for certain enzymes, allowing for targeted inhibition of specific pathways. However, one limitation of this compound is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders.
3. Development of more potent analogs of this compound with improved efficacy.
4. Investigation of the potential synergistic effects of this compound in combination with other therapeutic agents.
5. Exploration of the potential use of this compound as a diagnostic tool for the detection of enzyme activity in disease states.
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully elucidate its mechanism of action and to optimize its efficacy for clinical use.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea involves several steps, beginning with the reaction of 3-chloro-4-fluoroaniline with 1-methyl-1H-pyrazol-3-amine to form the intermediate 3-chloro-4-fluoro-N-(1-methyl-1H-pyrazol-3-yl)aniline. This intermediate is then reacted with cyanogen bromide to form the corresponding N-cyanomethyl derivative, which is subsequently treated with urea to yield this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of several enzymes involved in tumor growth and metastasis, including matrix metalloproteinases and cathepsins. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4O/c1-17-5-4-10(16-17)15-11(18)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROAPTWRPILAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
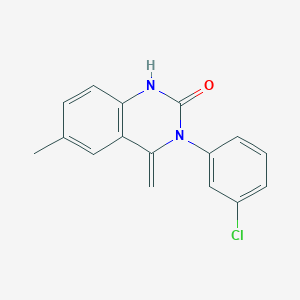

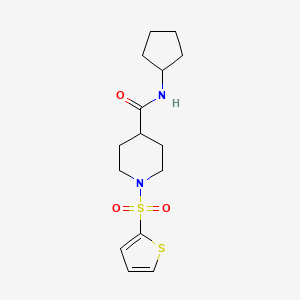
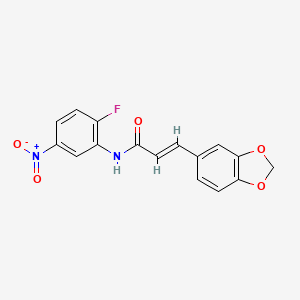
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
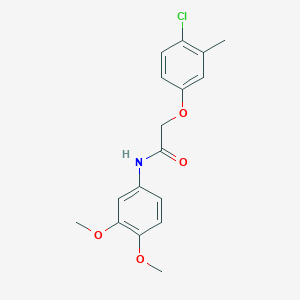
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
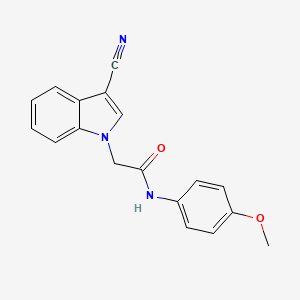
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)


![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)